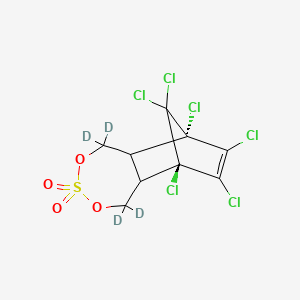

Endosulfan-sulfate D4

Description

Structure

3D Structure

Properties

Molecular Formula |

C₉H₂D₄Cl₆O₄S |

|---|---|

Molecular Weight |

426.95 |

Synonyms |

6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3,3-Dioxide-d4; 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol Cyclic Sulfate-d4; 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol Cyclic Sulfate-d4; 6,7,8,9,1 |

Origin of Product |

United States |

Synthesis and Specialized Research Applications of Endosulfan Sulfate D4

Methodologies for Deuterium (B1214612) Labelling of Endosulfan (B1671282) Sulfate (B86663)

The synthesis of Endosulfan-sulfate D4 involves the introduction of four deuterium atoms into the endosulfan sulfate molecule. While detailed proprietary synthesis methods are not extensively published in peer-reviewed literature, the general approach involves the use of deuterated precursors or reagents in the chemical synthesis process. The identity and purity of the synthesized this compound are then confirmed using a range of spectroscopic and chromatographic techniques.

The synthesis of isotopically labeled compounds like this compound is a critical aspect of modern analytical and environmental chemistry. iaea.orgresearchgate.net These labeled compounds, particularly those labeled with stable isotopes such as deuterium, are essential for use as internal standards in quantitative analysis. researchgate.net

The characterization of commercially available this compound standards typically involves a suite of analytical techniques to ensure their chemical and isotopic purity. These methods include:

Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the chemical purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure and the position of the deuterium labels.

Infrared (IR) Spectroscopy: To verify the functional groups present in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.

Product information from suppliers indicates that this compound is prepared by synthesis and is certified for its identity and purity. researchgate.net The process ensures that the final product is a white powder with a high degree of chemical and isotopic purity, suitable for its intended use as an internal standard. researchgate.net

This compound as an Internal Standard in Advanced Analytical Chemistry

The primary and most widespread application of this compound is as an internal standard in advanced analytical chemistry, particularly in methods involving mass spectrometry. researchgate.neteuropa.eu The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, extraction efficiency, and instrumental analysis, including matrix effects. europa.eu

Key Applications and Research Findings:

Quantification in Environmental Samples: A study on the detection of legacy chlorinated pesticides in water samples utilized a per-deuterated internal standard, β-endosulfan (d4), for the quantification of endosulfan sulfate, α-endosulfan, and β-endosulfan. nih.gov This method, employing online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieved low part-per-trillion detection limits. nih.gov The use of the deuterated standard was crucial for the accuracy and sensitivity of the method. nih.gov

Table 1: Method Detection Limits (MDLs) for Endosulfan Compounds Using a Deuterated Internal Standard nih.gov

| Compound | Method Detection Limit (ng/L) |

| Endosulfan sulfate | 3 |

| α-Endosulfan | 10 |

| β-Endosulfan | 7 |

Analysis of Complex Matrices: In a proficiency test for the analysis of pesticides in fruits, vegetables, and herbs, this compound was used as an internal standard for the quantification of various pesticides, including endosulfan sulfate itself. industry.gov.au The use of isotope dilution mass spectrometry with labeled internal standards like this compound allows for accurate measurements in complex food matrices. industry.gov.au A study on the analysis of agricultural residues in tea also highlighted the importance of using deuterium-labeled internal standards to compensate for matrix effects during analysis by UHPLC-MS/MS. isotope.com

| Matrix | Analyte | Recovery (%) |

| Deionized Water | α-Endosulfan | 86 - 120 |

| β-Endosulfan | 86 - 120 | |

| Endosulfan sulfate | 86 - 120 | |

| Surface Water | α-Endosulfan | 79 - 114 |

| β-Endosulfan | 79 - 114 | |

| Endosulfan sulfate | 79 - 114 | |

| Fish Tissue | α-Endosulfan | 86 - 144 |

| β-Endosulfan | 86 - 144 | |

| Endosulfan sulfate | 86 - 144 |

Minimizing Analytical Errors: The chemical properties of this compound are virtually identical to its unlabeled counterpart, meaning it co-elutes during chromatographic separation. researchgate.net However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. This property is fundamental to the isotope dilution method, where a known amount of the labeled standard is added to the sample at the beginning of the analytical procedure. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.

Stable Isotope Tracing Applications of this compound in Environmental Fate Studies

Stable isotope tracing is a powerful technique for elucidating the environmental fate and degradation pathways of pollutants. tandfonline.com By introducing a stable isotope-labeled compound into a system, researchers can track its movement, transformation, and partitioning between different environmental compartments such as water, soil, and biota. tandfonline.comnih.gov

While the use of isotopically labeled compounds, including deuterated ones, is a well-established methodology for studying the environmental fate of pesticides, specific published research detailing the use of this compound for this purpose is limited. iaea.orgdatahorizzonresearch.com General principles of stable isotope tracing suggest that this compound would be an ideal tool for such studies.

Potential Research Applications:

Degradation Pathway Elucidation: By spiking environmental samples (e.g., soil or water microcosms) with this compound, scientists could track the formation of its degradation products over time. The presence of the deuterium label in the metabolites would confirm their origin from the parent compound, helping to map out the complete degradation pathway of endosulfan sulfate.

Quantifying Transformation Rates: The rate of disappearance of this compound in an experimental system can be precisely measured, providing accurate data on its degradation kinetics under various environmental conditions (e.g., different soil types, pH levels, microbial activity).

Bioaccumulation and Trophic Transfer Studies: In controlled laboratory experiments, organisms can be exposed to this compound to study its uptake, metabolism, and potential to bioaccumulate in tissues. The labeled compound would allow for clear differentiation between the experimentally introduced endosulfan sulfate and any pre-existing background contamination.

Although specific studies employing this compound for these environmental fate investigations are not readily found in the public domain, the principles of stable isotope analysis strongly support its potential as a valuable research tool in this field. nih.gov The use of 14C-labeled endosulfan in past metabolism studies demonstrates the utility of isotopic labeling in understanding the fate of this pesticide. nih.govnih.gov

Environmental Fate and Transport Research of Endosulfan Sulfate

Persistence and Environmental Half-Lives of Endosulfan (B1671282) Sulfate (B86663)

Endosulfan sulfate is noted for being more persistent than its parent isomers, α- and β-endosulfan. Its recalcitrant nature leads to its prolonged presence in both aquatic and terrestrial ecosystems.

Persistence in Aquatic Systems: Water Column and Sediments

In aquatic environments, endosulfan sulfate demonstrates significant persistence. Its half-life in the water column can range from several weeks to years. researchgate.netnih.gov This stability means it remains in the water long after the parent compounds have degraded.

Sediments often act as a major sink for this compound. In anaerobic sediment systems, endosulfan sulfate has been observed to show no significant decline even after 50 days, indicating a high degree of persistence. nih.gov It is frequently the dominant endosulfan-related compound found in bottom sediments following runoff events. ephemeroptera-galactica.com The strong sorption of endosulfan sulfate to sediment further increases its persistence in aquatic systems, as it is shielded from degradation processes that might occur in the water column. researchgate.net

Persistence in Terrestrial Systems: Soil Matrix

Endosulfan sulfate is the main degradation product of endosulfan in soil and is considerably more stable. cdc.gov The combined half-life of total endosulfan residues, including the sulfate, in soil is estimated to be between 9 months and 6 years. wikipedia.org In many soil environments, endosulfan sulfate becomes the predominant compound over time. wikipedia.org

The dissipation half-life (DT50) of endosulfan sulfate varies depending on soil characteristics. One laboratory study reported DT50 values ranging from 34 to 53 days across different soil types. researchgate.net Other studies have reported a half-life of approximately 100 days and noted that sulfate residues are the most persistent, with total residue half-lives extending from 5 to 8 months and in some cases up to two years. nih.govnepc.gov.auwaterquality.gov.au The persistence of endosulfan sulfate in soil is a significant concern due to its potential for long-term contamination. researchgate.net

Degradation Half-Life (DT50) of Endosulfan Sulfate in Various Soil Types

| Soil Type | DT50 (Days) | Source |

|---|---|---|

| Black Soil | 39 | researchgate.net |

| Paddy Soil | 41 | researchgate.net |

| Red Soil | 53 | researchgate.net |

| Fluvo-aquic Soil | 34 | researchgate.net |

| General Soil (Approx.) | 100 | nih.gov |

Sorption and Desorption Dynamics of Endosulfan Sulfate in Environmental Media

The movement and bioavailability of endosulfan sulfate are largely controlled by its sorption and desorption behavior in soil and sediment.

Partitioning into Organic Carbon and Particulate Matter

Endosulfan sulfate shows a strong tendency to partition to the organic carbon fraction in soils and sediments. amap.no The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. A high estimated Koc value of 9,800 suggests that endosulfan sulfate will bind tightly to organic matter, limiting its mobility. cdc.gov

Studies have found that sorption coefficients for endosulfan sulfate in soil organic matter components like humic acid and fulvic acid range from 6 to 21 L/g. nih.gov This strong association with organic carbon and particulate matter means that endosulfan sulfate is likely to be retained in the upper layers of soil and accumulate in sediments, reducing its potential to leach into groundwater but increasing its persistence in these media. cibtech.org

Long-Range Environmental Transport and Global Distribution

Due to its persistence and semi-volatile nature, the endosulfan family of compounds, including endosulfan sulfate, is subject to long-range environmental transport. wikipedia.org This allows it to travel far from its point of application, leading to its detection in remote ecosystems.

Global environmental fate models have calculated the distribution of endosulfan sulfate in air, seawater, and soil worldwide. nih.gov It has been detected in the atmosphere, often associated with particulate matter, and in remote mountain lake sediments. amap.nonih.gov The relative stability of endosulfan compounds in the atmosphere contributes to their ability to be transported over long distances. cdc.gov This global distribution has been confirmed by its detection in various environmental media in the Arctic and other remote regions, highlighting the compound's capacity to contaminate environments on a global scale. cdc.govamap.no

Atmospheric Transport Mechanisms

The atmospheric transport of endosulfan and its subsequent transformation product, endosulfan sulfate, is a critical pathway for the contamination of remote ecosystems. nih.gov The parent compound, endosulfan, is semivolatile and known to be one of the most abundant organochlorine pesticides in the global atmosphere, allowing it to travel long distances from its point of application. wikipedia.orgnih.govamap.no

| Factor | Description | Relevance to Transport |

|---|---|---|

| Volatility | Endosulfan is semi-volatile, allowing it to transition from soil/water/plants into the atmosphere. wikipedia.org | Enables initial entry into the atmosphere for long-range transport. |

| Atmospheric Phase | Endosulfan exists predominantly in the gas phase (>95%) rather than bound to particles. amap.no | Facilitates sustained atmospheric residence and long-distance travel. |

| Chemical Stability | The relative stability of the endosulfan molecule in the atmosphere allows it to persist long enough for transport to occur. cdc.gov | Contributes directly to its high long-range transport potential. |

| Transformation | Parent endosulfan isomers are oxidized in the environment to the more persistent endosulfan sulfate. nih.gov | Endosulfan sulfate is also subject to atmospheric transport, contributing to the overall contamination footprint. nih.gov |

Deposition Processes and Accumulation in Remote Regions

As a result of long-range atmospheric transport, endosulfan and endosulfan sulfate are deposited in regions far from their sources, including the Arctic and remote, high-elevation mountain ranges. cdc.govnih.gov The primary deposition process is wet deposition, where the compounds are removed from the atmosphere by rain and snow. cdc.gov This phenomenon has been documented in areas such as the Sierra Nevada Mountains and the Canadian Rockies. cdc.gov

Once deposited, the persistence of endosulfan sulfate leads to its accumulation in various environmental media. cdc.govwikipedia.org Research has confirmed the presence of endosulfan sulfate in remote mountain lake sediments and Arctic environmental media. cdc.govnih.govamap.no A study of 76 forested locations in Germany found that endosulfan sulfate was not only abundant in all soil samples but was present in higher concentrations than its parent isomers, underscoring its persistence and tendency to accumulate. nih.gov Data from ice and snow cores reveal a significant increase in endosulfan accumulation beginning in the 1980s, correlating with its historical use patterns. nih.govamap.no

| Location/Medium | Research Finding | Source |

|---|---|---|

| Remote High-Elevation Regions | Documented wet deposition of atmospheric endosulfan. | cdc.gov |

| Arctic Regions | Detected in various environmental media and biota due to long-range transport. | cdc.govnih.gov |

| German Forest Soils | Endosulfan sulfate was the most abundant of the endosulfan compounds detected. | nih.gov |

| Mountain Lake Sediments | Endosulfan sulfate is present, indicating historical deposition. | nih.gov |

| South Florida (near National Parks) | Wet deposition showed a high detection rate (55-98%) with average concentrations of 5-87 ng/L. | researchgate.net |

Transport via Runoff and Erosion

In addition to atmospheric pathways, endosulfan and its sulfate metabolite enter aquatic ecosystems through surface runoff and soil erosion from treated agricultural lands. cdc.gov Endosulfan sulfate exhibits strong sorption to soil particles and is considered to be relatively immobile in the soil column based on an estimated organic carbon-water partition coefficient (Koc) of 9,800. cdc.gov

However, this strong bond means that the compound is readily transported along with soil particles that are detached and moved during rainfall events. frontiersin.org Research on other strongly sorbing pesticides demonstrates that transport attached to particulate matter is a substantial and persistent pathway for moving pesticides from fields to adjacent water bodies. frontiersin.orgwur.nl This particulate-phase transport can continue long after the pesticide has dissipated from the dissolved phase in runoff water. frontiersin.org Studies in South Florida have found endosulfan sulfate to be the major metabolite detected in surface water and sediments draining agricultural areas, confirming that runoff and erosion are significant transport vectors. researchgate.net

| Property/Process | Description | Implication for Transport |

|---|---|---|

| Soil Sorption (Koc) | Endosulfan sulfate has a high Koc (~9,800), indicating it binds tightly to soil organic matter. cdc.gov | Limits leaching into groundwater but makes it highly susceptible to transport via soil erosion. |

| Transport Phase | Transport is dominated by the particulate phase (bound to eroded sediment) rather than the dissolved phase (in water). frontiersin.org | Erosion control practices are critical for mitigating off-site transport. |

| Persistence | Endosulfan sulfate is more persistent in soil and sediment than the parent isomers. cdc.govwikipedia.org | Allows for long-term transport from contaminated soils during subsequent rain events. |

Degradation Pathways and Biotransformation Studies of Endosulfan Sulfate

Biotic Degradation Mechanisms

The biological breakdown of endosulfan (B1671282) sulfate (B86663) is a key process influencing its environmental persistence. A variety of microorganisms, including bacteria and fungi, have demonstrated the capacity to metabolize this compound, transforming it into less harmful substances.

In both terrestrial and aquatic environments, microbial communities play a central role in the degradation of endosulfan sulfate. cdc.gov The primary degradation pathways involve either oxidation or hydrolysis of the parent endosulfan compound. nih.govresearchgate.net Oxidation leads to the formation of the stable and toxic endosulfan sulfate, while hydrolysis typically results in the formation of the less toxic endosulfan diol. nih.govresearchgate.net

Numerous bacterial species have been identified with the ability to degrade endosulfan and its metabolite, endosulfan sulfate. These bacteria often utilize the pesticide as a source of carbon or sulfur. nih.govasm.org The degradation pathways employed by bacteria can be oxidative, leading to the formation of endosulfan sulfate, or hydrolytic, bypassing the formation of this toxic metabolite and producing endosulfan diol. nih.govresearchgate.net

Several studies have isolated and characterized specific bacterial strains for their endosulfan-degrading capabilities. For instance, a Bacillus sp. isolated from cotton-growing soil was shown to metabolize endosulfan to endosulfan sulfate, which was the terminal product in this specific study. researchgate.nettandfonline.com Other identified bacterial genera with the capacity to degrade endosulfan include Pseudomonas, Klebsiella, Acinetobacter, Alcaligenes, and Flavobacterium. nih.gov Some strains, such as Pandoraea sp. and Achromobacter xylosoxidans strain CS5, have been noted for their ability to degrade endosulfan without producing the toxic endosulfan sulfate. nih.gov A mixed bacterial culture enriched from soil was also found to degrade endosulfan through both oxidation to endosulfan sulfate and hydrolysis to a novel intermediate, endosulfan monoaldehyde. asm.org

Table 1: Bacterial Isolates Involved in Endosulfan Sulfate Degradation

| Bacterial Isolate | Degradation Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Bacillus sp. | Oxidative | Endosulfan sulfate | researchgate.net |

| Pseudomonas sp. | Hydrolytic and Oxidative | Endosulfan diol, ether, lactone | nih.gov |

| Klebsiella pneumoniae | Hydrolytic | Endosulfan diol | nih.gov |

| Pandoraea sp. | Hydrolytic | (No endosulfan sulfate produced) | nih.gov |

| Achromobacter xylosoxidans CS5 | Utilized as carbon and sulfur source | (Degrades α and β-endosulfan) | nih.gov |

This table is interactive and can be sorted by column.

Fungi are also significant contributors to the breakdown of endosulfan and endosulfan sulfate in the environment. cdc.gov Fungal metabolism can proceed through both oxidative and hydrolytic pathways. researchgate.net Some fungal species are capable of transforming endosulfan to endosulfan sulfate, while others can further metabolize the sulfate form to less toxic products like endosulfan diol. oup.com

The fungus Trichoderma harzianum has been identified as a potent degrader of endosulfan, producing both endosulfan sulfate and endosulfan diol as major metabolites. oup.com Another study identified Trichosporon cutaneum as capable of degrading α-endosulfan, β-endosulfan, and endosulfan sulfate. biovoicenews.com This particular fungus was able to degrade 52.08% of endosulfan sulfate within 15 days. biovoicenews.com Research has also highlighted various fungal strains, including species of Aspergillus and Penicillium, for their ability to degrade endosulfan, with some strains achieving over 90% degradation in laboratory settings. researchgate.net

Table 2: Fungal Isolates and Their Efficacy in Degrading Endosulfan and its Metabolites

| Fungal Isolate | Compound Degraded | Degradation Efficiency | Timeframe | Reference |

|---|---|---|---|---|

| Trichosporon cutaneum | α-endosulfan | 60.36% | 15 days | biovoicenews.com |

| Trichosporon cutaneum | β-endosulfan | 70.73% | 15 days | biovoicenews.com |

| Trichosporon cutaneum | Endosulfan sulfate | 52.08% | 15 days | biovoicenews.com |

| Trichoderma harzianum | Endosulfan | (Not specified) | (Not specified) | oup.com |

| Fungal strain F2 | Endosulfan | up to 93% | 15 days | researchgate.net |

| Fungal strain F4 | Endosulfan | up to 92% | 15 days | researchgate.net |

This table is interactive and can be sorted by column.

The microbial degradation of endosulfan sulfate is facilitated by specific enzymes. Research has focused on identifying and characterizing these enzymes for potential use in bioremediation technologies. researchgate.net The initial metabolic step in fungal degradation of endosulfan is often an oxidative process. oup.com

In silico studies have been employed to screen for enzymes with the potential to degrade endosulfan and endosulfan sulfate. researchgate.net A phenol (B47542) hydroxylase from Trichosporon cutaneum was identified as having the potential to degrade both α-endosulfan and endosulfan sulfate. researchgate.net Cell-free preparations from Trichoderma harzianum have demonstrated that the metabolism of endosulfan is stimulated by the addition of NADPH, suggesting the involvement of an oxidative enzyme system. oup.comepa.gov The immediate formation of endosulfan sulfate in these experiments points to an oxidase as the initial enzyme responsible for its metabolism. oup.com

Microbial Metabolism in Soil and Water Ecosystems

Abiotic Transformation Processes

In addition to biological breakdown, endosulfan sulfate can undergo transformation through non-biological, or abiotic, processes. These chemical reactions, particularly hydrolysis, can contribute to its degradation in the environment, although often at a slower rate than microbial metabolism.

Hydrolysis is a significant abiotic pathway for the degradation of endosulfan and its metabolites. cdc.gov This process involves the chemical breakdown of the compound due to reaction with water. The rate of hydrolysis is influenced by pH, with faster degradation occurring under alkaline conditions. asm.org

The primary product of endosulfan hydrolysis is endosulfan diol, which is considerably less toxic than the parent compound and endosulfan sulfate. cdc.govcdc.gov While endosulfan sulfate is generally more persistent than the parent endosulfan isomers, it can also undergo hydrolysis, although this process is slower. nih.gov The formation of endosulfan diol from endosulfan can occur abiologically at alkaline pH values. researchgate.net Therefore, in aquatic systems with higher pH, chemical hydrolysis can be a dominant transformation pathway for endosulfan. cdc.gov

Photolytic and Other Chemical Transformation Studies

The transformation of endosulfan sulfate in the environment is influenced by several chemical processes, with photolysis (degradation by light) and hydrolysis being significant abiotic pathways.

Photolytic degradation is a key process in the transformation of endosulfan and its metabolites. While the photolysis of parent endosulfan can lead to the formation of endosulfan sulfate, endosulfan sulfate itself is subject to further photodegradation. fao.org Studies have shown that the photolysis of endosulfan sulfate can lead to the formation of endosulfan diol. tandfonline.comacs.org The efficiency and rate of this transformation can be influenced by various environmental factors, including the wavelength of light and the presence of sensitizing molecules. epa.gov For example, one study investigating the photochemical degradation of endosulfan using UV light at a wavelength of 254 nm proposed a pathway where the compound transforms into endosulfan diol, which subsequently converts to endosulfan ether. tandfonline.com

Hydrolysis is another critical chemical transformation pathway, particularly in aqueous environments. Endosulfan sulfate, being a sulfate ester, can be hydrolyzed, a reaction that is notably more rapid under basic (alkaline) conditions. noaa.gov This process involves the cleavage of the sulfate group and results in the formation of endosulfan diol. noaa.govresearchgate.net The rate of hydrolysis is pH-dependent, with increased rates observed at higher pH values. researchgate.net For instance, research has demonstrated that while endosulfan is stable at a pH of 5, its disappearance via chemical hydrolysis increases at pH 7 and pH 9. researchgate.net The presence of various suspended solids and sediments in water can also influence transformation rates, with some materials catalyzing the hydrolysis to endosulfan diol. acs.org

The following table summarizes findings from various studies on the chemical transformation of endosulfan and its sulfate metabolite.

| Transformation Process | Parent Compound | Primary Product(s) | Influencing Factors | Reference |

|---|---|---|---|---|

| Photolysis | Endosulfan Sulfate | Endosulfan diol | UV light (λ = 254 nm) | tandfonline.comacs.org |

| Hydrolysis | Endosulfan Sulfate | Endosulfan diol | Alkaline pH, suspended solids (e.g., TiO2, α-Fe2O3) | acs.orgnoaa.govresearchgate.net |

| Oxidation | α- and β-Endosulfan | Endosulfan sulfate | Microbial action, peroxides | researchgate.netnih.gov |

Identification and Characterization of Degradation Products and Intermediates

The biotransformation and chemical degradation of endosulfan sulfate lead to a series of intermediate and terminal products. The primary degradation products include endosulfan diol, endosulfan ether, and endosulfan lactone. nih.govnih.gov

Endosulfan diol is a central intermediate formed through two primary pathways: the hydrolysis of the parent endosulfan isomers or the hydrolysis and photolysis of endosulfan sulfate. fao.orgtandfonline.comnih.gov Its formation is considered a detoxification step, as it is significantly less toxic than endosulfan or endosulfan sulfate. cdc.govosdd.net Biotransformation under both aerobic and anaerobic conditions can yield endosulfan diol. cdc.gov For instance, aerobic incubation of endosulfan in soil yielded approximately 2.6% endosulfan diol, while anaerobic conditions produced a higher yield of 2-18%. cdc.gov Many bacterial and fungal species are capable of metabolizing endosulfan directly to endosulfan diol, bypassing the formation of the more persistent endosulfan sulfate. cdc.govepa.gov

Endosulfan ether and Endosulfan lactone are subsequent products formed from endosulfan diol. fao.org Endosulfan diol can be condensed to form endosulfan ether, which is generally considered a minor pathway. fao.org Alternatively, the diol can be oxidized to form endosulfan lactone. fao.orgnih.gov The formation of these metabolites has been confirmed in numerous microbial degradation studies. For example, a co-culture of two Bacillus strains was found to degrade endosulfan isomers into endosulfan diol and endosulfan lactone without the accumulation of endosulfan sulfate. osdd.net Similarly, the bacterium Pseudomonas mendocina ZAM1 has been shown to produce endosulfan lactone during the degradation of endosulfan. nih.gov In some cases, endosulfan lactone has been identified as a by-product that can persist in soil for years. mdpi.com

Recent advanced analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), have enabled the identification of novel metabolites. A study on the metabolism of endosulfan sulfate in human liver preparations identified six metabolites, including endosulfan diol monosulfate and various glutathione (B108866) (GSH) conjugates. nih.govelsevierpure.com

The table below details the degradation products identified in various studies.

| Degradation Product/Intermediate | Formation Pathway(s) | Precursor(s) | System/Organism Studied | Reference |

|---|---|---|---|---|

| Endosulfan diol | Hydrolysis, Photolysis, Microbial Degradation | α/β-Endosulfan, Endosulfan sulfate | Aqueous solutions, Soil (aerobic/anaerobic), Trichoderma harzianum | cdc.govfao.orgepa.gov |

| Endosulfan ether | Condensation | Endosulfan diol | Modular estuarine mesocosms, Anabaena species | nih.govnih.gov |

| Endosulfan lactone | Oxidation | Endosulfan diol | Soil, Pseudomonas mendocina, Bacillus species | nih.govfao.orgosdd.net |

| Endosulfan diol monosulfate | Metabolism (Phase I) | Endosulfan sulfate | Human liver microsomes, S9 fractions, hepatocytes | nih.govelsevierpure.com |

| Endosulfan γ-hydroxycarboxylate | Ring-opening of lactone | Endosulfan lactone | Modular estuarine mesocosms | nih.gov |

Advanced Analytical Methodologies for Endosulfan Sulfate Utilizing Deuterated Analogues

Sample Preparation Techniques for Complex Environmental Matrices

The extraction and purification of endosulfan (B1671282) sulfate (B86663) from intricate samples like soil, water, and biological tissues are paramount for accurate analysis. Various techniques have been developed and refined to isolate the analyte from interfering substances. cdc.gov

Solid Phase Extraction (SPE) Development and Optimization

Solid Phase Extraction (SPE) is a widely adopted technique for the concentration and cleanup of endosulfan sulfate from aqueous samples. scielo.br The method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Subsequently, the analyte is eluted with a small volume of an organic solvent. scielo.brthermofisher.com

Commonly used sorbents for endosulfan sulfate extraction include C18 (octadecyl) bonded silica. scielo.bruct.ac.za The optimization of SPE methods involves a careful selection of the sorbent, conditioning solvents, sample loading flow rate, and elution solvents to achieve high recovery and purity. For instance, a method for analyzing endosulfan and its metabolites in water and soil slurries reported recoveries of 91% for endosulfan sulfate from soil using acetonitrile (B52724) for elution. tandfonline.comepa.gov Another study on the analysis of organochlorine pesticides in water samples demonstrated the efficiency of an automated SPE system, which, when compared to traditional liquid-liquid extraction, yielded high recoveries for endosulfan sulfate. thermofisher.com The use of graphitized carbon black, such as in ENVI-Carb tubes, offers advantages over silica-based packings by reducing the need for large solvent volumes and lengthy preparation times. gcms.cz

Table 1: SPE Recovery of Endosulfan Sulfate in Different Matrices

| Matrix | Sorbent | Elution Solvent | Recovery (%) | Reference |

|---|---|---|---|---|

| Soil Slurry | C18 | Acetonitrile | 91 | tandfonline.comepa.gov |

| Water | Not Specified | Dichloromethane & Ethyl Acetate (B1210297) | 131 | thermofisher.com |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations

The QuEChERS method has gained significant popularity for multi-residue pesticide analysis in a wide array of samples, including fruits, vegetables, and honey. waters.comscielo.brresearchgate.net This approach involves an initial extraction with acetonitrile followed by a partitioning step using salts like magnesium sulfate and sodium chloride. scielo.br A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components. waters.comscielo.br

For the analysis of endosulfan sulfate, adaptations to the standard QuEChERS protocol may be necessary depending on the sample matrix. For example, in complex matrices like avocado, the addition of C18 sorbent during the d-SPE cleanup step has been shown to significantly improve the detection of endosulfan sulfate. waters.com The original QuEChERS method, and its officially recognized versions like AOAC Official Method 2007.01 and the CEN Method, have proven effective for a broad range of pesticides, including endosulfan sulfate. waters.comeurl-pesticides.eu Validation studies have demonstrated good recoveries and repeatability for endosulfan sulfate in various commodities. scielo.breurl-pesticides.eu

Table 2: QuEChERS Method Performance for Endosulfan Sulfate

| Matrix | Cleanup Sorbent | Recovery (%) | Relative Standard Deviation (%) | Reference |

|---|---|---|---|---|

| Tomato | PSA & MgSO4 | 71-111 | <15 | scielo.br |

| Laying Hen Feed | Not Specified | Not Specified | Not Specified | eurl-pesticides.eu |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate endosulfan sulfate from other compounds in the extract before detection. The choice between liquid chromatography and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Liquid Chromatography (LC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation of endosulfan sulfate. nih.govresearchgate.net Reversed-phase chromatography, typically with a C18 column, is the most common approach. uct.ac.zatandfonline.comepa.gov

The mobile phase composition is a critical parameter in LC method development. A mixture of acetonitrile and water is frequently used, with the ratio adjusted to achieve optimal separation. tandfonline.comepa.govresearchgate.net For instance, a mobile phase of acetonitrile and water (70:30 v/v) has been successfully used to resolve endosulfan isomers and their metabolites. tandfonline.comepa.govresearchgate.net In some methods, particularly those coupled with mass spectrometry, additives like ammonium (B1175870) acetate may be included in the mobile phase to enhance ionization. uct.ac.za The use of an online SPE system coupled with LC-tandem mass spectrometry (LC-MS/MS) allows for the automated cleanup of water samples and subsequent analysis of endosulfan sulfate at very low concentrations. nih.govresearchgate.net

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like endosulfan sulfate. nih.govresearchgate.net The choice of the capillary column is crucial for achieving good separation. Nonpolar capillary columns are often used for the determination of endosulfan isomers and endosulfan sulfate. nih.govresearchgate.net

The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and peak resolution. oup.com For example, a method for analyzing endosulfan in air and tomato leaves utilized a nonpolar capillary column and an electron-capture detector (ECD). nih.gov Another method for human serum analysis employed a temperature program that started at 90°C and ramped up to 280°C. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides enhanced separation power for complex samples. scielo.brscielo.br

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the preferred detection method for the analysis of endosulfan sulfate due to its high selectivity and sensitivity. When coupled with chromatographic separation, it provides a powerful tool for both identification and quantification. The use of Endosulfan-sulfate D4 as an internal standard is particularly valuable in MS-based methods, as it compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification. nih.govresearchgate.net

Various MS techniques are employed, including single quadrupole MS, tandem MS (MS/MS), and high-resolution MS (HRMS). nih.govoup.comchrom-china.com In tandem MS, specific precursor-to-product ion transitions are monitored in a mode called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly enhances selectivity and reduces background noise. uct.ac.zanih.govresearchgate.net For example, in the analysis of fishery foods, selective ions for endosulfan sulfate were monitored at m/z 386, 388, 384, and 422. chrom-china.com

The choice of ionization source is also critical. While electron ionization (EI) is common in GC-MS, negative chemical ionization (NCI) can offer increased sensitivity for electronegative compounds like endosulfan. chrom-china.com For LC-MS, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are widely used. uct.ac.zanih.govnih.govresearchgate.net A negative APCI source has been optimized for the analysis of endosulfan isomers and sulfate, providing reproducible spectra without adduct ion formation. nih.govresearchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of metabolites. nih.gov

Table 3: Mass Spectrometric Parameters for Endosulfan Sulfate Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|---|

| GC-MS | Negative Chemical Ionization | Not Specified | 386, 388, 384, 422 | chrom-china.com |

| LC-MS/MS | Negative Electrospray | Not Specified | Not Specified | uct.ac.za |

| GC-QqQ/MS/MS | Not Specified | 387 | 253, 217 | eurl-pesticides.eu |

Tandem Mass Spectrometry (MS/MS) Applications (e.g., LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS) has become an indispensable tool for the analysis of pesticide residues, including endosulfan sulfate. This technique offers high selectivity and sensitivity, which are crucial for detecting trace levels of contaminants in complex samples. oup.comnih.gov Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like endosulfan sulfate. oup.com The gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. In MS/MS, a specific precursor ion of the target analyte is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, leading to improved sensitivity and specificity. nih.gov For endosulfan sulfate, characteristic fragmentation patterns can be used for its identification and quantification. nih.gov The use of a deuterated internal standard, like this compound, helps to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. duq.eduduq.edu

A study detailing the analysis of endosulfan and its metabolites in human serum utilized GC-MS/MS, highlighting its high sensitivity and selectivity which helps to avoid most matrix interferences. oup.com Another study focused on a fast GC-MS/MS method for pesticide residue analysis in baby food, which included endosulfan sulfate in its list of targeted analytes. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly useful for analyzing less volatile and thermally labile compounds. nih.gov An online solid-phase extraction (SPE) method coupled with LC-MS/MS has been developed for the determination of endosulfan isomers and endosulfan sulfate in water samples at very low concentrations. nih.gov This method demonstrated the ability to separate and quantify these compounds with high sensitivity and minimal sample preparation. nih.gov The use of a deuterated internal standard, in this case, β-endosulfan-d4, was crucial for accurate quantification. nih.gov

A novel LC-MS/MS method was developed to analyze 102 pesticides, including endosulfan sulfate, in dried hemp. chromatographyonline.com This method utilized a dual electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) source to achieve the required limits of quantitation. chromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy and precision in quantitative analysis. duq.eduduq.edu The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to the sample before any extraction or cleanup procedures. rsc.org This labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the analytical process.

By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, any losses of the analyte during sample preparation can be accurately corrected for. This makes IDMS particularly robust for analyzing complex matrices where analyte recovery can be variable. rsc.org

Several studies have demonstrated the advantages of using IDMS for the quantification of persistent organic pollutants (POPs), including endosulfan sulfate. duq.eduduq.edursc.org For instance, a method combining stir-bar sorptive extraction (SBSE) with GC-MS/MS and IDMS was developed for the quantification of POPs in various matrices like wastewater, dietary supplements, and human whole blood. duq.eduduq.edu This method proved to be accurate, precise, sensitive, and efficient. duq.eduduq.edu Compared to traditional calibration curve methods, IDMS provided measurements with significantly higher accuracy and precision, especially at low concentrations. duq.edu Another study highlighted that direct IDMS improved accuracy by 250% and precision by 300% compared to relative isotopic response factor quantification methods. rsc.org

Optimization of Ionization Sources and Selected Reaction Monitoring (SRM)

The sensitivity and selectivity of MS/MS methods are highly dependent on the optimization of the ionization source and the selection of appropriate SRM transitions.

Ionization Sources:

The choice of ionization source is critical for achieving optimal sensitivity for the target analyte. For GC-MS/MS, electron ionization (EI) is commonly used. thermofisher.com For LC-MS/MS, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common sources. chromatographyonline.com A study on the detection of endosulfans in water samples carefully optimized a negative atmospheric pressure chemical ionization (APCI) source to produce reproducible spectra with no adduct ion formation. nih.gov In some cases, a dual ESI and APCI source can be used to analyze a wider range of pesticides with varying polarities. chromatographyonline.com

Selected Reaction Monitoring (SRM):

SRM is a key feature of tandem mass spectrometry that provides high selectivity and sensitivity. nih.gov It involves selecting a specific precursor ion for the analyte of interest in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for one or more specific product ions in the second mass analyzer. nih.gov The selection of precursor and product ions, as well as the optimization of collision energy, are crucial for developing a robust SRM method. For Endosulfan-sulfate, specific SRM transitions are monitored to ensure its unambiguous identification and quantification.

The table below shows examples of SRM transitions used for the analysis of Endosulfan-sulfate in various studies.

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Reference |

| 272 | 237 | 235 | 15 / 30 | usda.gov |

| 272 | 237 | 143 | 15 / 30 | usda.gov |

| 387 | 289 | 253 | 5 / 10 | eurl-pesticides.eu |

| 272 | 237 | - | 15 | eurl-pesticides.eu |

| 387 | 252 | - | 10 | eurl-pesticides.eu |

| 271.7 | 234.9 | 236.8 | 12 | eurl-pesticides.eu |

| 238.7 | 203.9 | - | 12 | eurl-pesticides.eu |

This table is for illustrative purposes and specific parameters may vary between instruments and laboratories.

Method Validation and Quality Assurance in Environmental Analysis

The validation of analytical methods is a critical requirement for ensuring the reliability and comparability of environmental data. eurl-pesticides.eu This process involves a series of experiments designed to assess the performance characteristics of the method.

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These parameters are crucial for determining the suitability of a method for a particular application.

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the blank, or the calibration curve. nih.gov For endosulfan sulfate, reported LODs and LOQs can vary significantly depending on the analytical technique, the matrix being analyzed, and the specific method used for their calculation.

For example, an LC-MS/MS method for water analysis reported a method detection limit (MDL) of 3 ng/L for endosulfan sulfate. nih.gov A GC-MS/MS method for the analysis of human serum reported an LOD of 6-19 pg/mL for endosulfan and its metabolites. oup.com Another study comparing different methods for determining LOD and LOQ for organochlorine pesticides found that the values varied depending on the approach used. nih.govnih.gov

The table below provides a summary of reported LOD and LOQ values for Endosulfan-sulfate from various studies.

| Analytical Technique | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Water | 3 ng/L (MDL) | - | nih.gov |

| GC-MS/MS | Human Serum | 6-19 pg/mL | - | oup.com |

| GC-ECD | Water | High detection limit | - | nih.gov |

| HPLC-UV/Vis | Tomato | 0.01619 ng/mL | 0.05396 ng/mL | iiste.org |

| GCxGC/TOFMS | Water | - | 54.43 ng/mL (for Endosulfan lactone) | scielo.brscielo.br |

MDL (Method Detection Limit) is often used interchangeably with LOD.

Evaluation of Accuracy, Precision, and Recoveries across Matrices

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies using spiked samples or certified reference materials. eurl-pesticides.euPrecision describes the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). eurl-pesticides.euRecovery is the percentage of the known amount of analyte that is detected by the analytical method.

The use of an isotopically labeled internal standard like this compound is crucial for achieving high accuracy and precision, as it compensates for analyte losses during sample preparation and for variations in instrument response. duq.eduduq.edursc.org

Recovery studies are performed by spiking blank matrix samples with a known concentration of the analyte and its labeled standard. The samples are then processed and analyzed, and the percentage of the spiked analyte that is recovered is calculated. Acceptable recovery ranges are typically between 70% and 120%, with an RSD of ≤20%. eurl-pesticides.eu

The following table summarizes recovery and precision data for Endosulfan-sulfate from different studies and matrices.

| Analytical Technique | Matrix | Fortification Level | Recovery (%) | RSD (%) | Reference |

| GC-MS/MS | Human Serum | 10 ng/mL | 94.8 - 100.4 | < 17.6 | oup.com |

| GC-MS/MS | Human Serum | 30 ng/mL | 93.4 - 99.7 | < 17.6 | oup.com |

| LC-MS/MS | Deionized Water | MDL, 5xMDL, 10xMDL | 86 - 120 | - | researchgate.net |

| LC-MS/MS | Surface Water | MDL, 5xMDL, 10xMDL | 79 - 114 | 1 - 14 (intra-day), 8 - 16 (inter-day) | researchgate.net |

| LC-MS/MS | Fish Tissue | MDL, 5xMDL, 10xMDL | 86 - 144 | 2 - 8 (intra-day), 8 - 15 (inter-day) | researchgate.net |

| LC-MS/MS | Algae | MDL, 5xMDL, 10xMDL | 72 - 140 | 2 - 15 (intra-day), 8 - 19 (inter-day) | researchgate.net |

| LC-MS/MS | Sediments | MDL, 5xMDL, 10xMDL | 52 - 135 | 10 - 19 (intra-day), 7 - 17 (inter-day) | researchgate.net |

| GCxGC/TOFMS | Water | - | 75 - 116 | 4.2 - 14.8 | scielo.br |

Characterization of Matrix Effects and Robustness

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte, leading to either suppression or enhancement of the analytical signal. rsc.org These effects can significantly impact the accuracy and reliability of the analytical method. The use of an isotopically labeled internal standard that co-elutes with the native analyte is the most effective way to compensate for matrix effects, as both compounds are affected similarly. duq.edursc.org

Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. eurl-pesticides.eu A robust method provides reliable results even with minor changes in experimental conditions, such as mobile phase composition, flow rate, or temperature. Evaluating robustness is an important part of method validation to ensure its reliability for routine use in different laboratories and with different instruments.

Studies have shown that for the analysis of endosulfan sulfate, methods can be developed with minimal matrix effects across various matrices. nih.gov The combination of effective sample cleanup procedures, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), with the use of isotopically labeled internal standards and highly selective detection techniques like MS/MS, contributes to the robustness of the analytical method. oup.comnih.gov

Ecological Impact Research of Endosulfan Sulfate

Ecotoxicological Effects on Aquatic Organisms

Endosulfan (B1671282) sulfate (B86663) demonstrates significant toxicity to a wide range of aquatic life, often exhibiting effects at very low concentrations. Its persistence in aquatic environments contributes to the long-term risk for organisms inhabiting these ecosystems.

Aquatic invertebrates are particularly sensitive to endosulfan and its sulfate metabolite. Studies on various species have revealed adverse effects on survival, development, and at the molecular level.

Research on the developmental effects of endosulfan on the larvae of the American lobster, Homarus americanus, provides critical insights into the potential impacts of its metabolite, endosulfan sulfate. Metamorphosis is a particularly vulnerable period in the lobster life cycle, and exposure to endosulfan can lead to significant developmental disruptions. collectionscanada.gc.ca One study noted that endosulfan acts as a potent moult inhibitor, which can have severe consequences for the normal development of lobster larvae as they must shed their exoskeletons to grow. collectionscanada.gc.ca Exposure to endosulfan during the crucial developmental stage of metamorphosis can have deleterious effects on the survival and development of these larvae. collectionscanada.gc.ca

At the molecular level, exposure to endosulfan has been shown to cause significant changes in gene expression in Homarus americanus larvae. A microarray analysis monitoring 14,592 genes identified 707 genes that were significantly differentiated upon exposure to endosulfan. collectionscanada.gc.ca The annotated genes that showed altered expression were involved in a variety of critical biological processes, including:

Development

Metabolism

Immune response

Oxidative stress response

Gene regulation collectionscanada.gc.ca

This modulation of gene expression indicates a broad-scale molecular response to the stress induced by the pesticide. The US Environmental Protection Agency (EPA) has also recognized endosulfan sulfate as a chemical of concern due to its ability to elicit similar effects as its parent isomers. collectionscanada.gc.ca

Endosulfan and its sulfate metabolite are highly toxic to fish. herts.ac.uk Acute toxicity studies have established the lethal concentrations for various freshwater fish species. For instance, 96-hour acute toxicity tests for endosulfan sulfate resulted in LC₅₀ (lethal concentration for 50% of the test subjects) estimates ranging from 2.1 to 3.5 µg/L for species including mosquitofish (Gambusia affinis), least killifish (Heterandria formosa), sailfin mollies (Poecilia latipinna), and fathead minnows (Pimephales promelas). herts.ac.uk The least killifish was identified as the most sensitive among the species tested in this particular study. herts.ac.uk The toxicity of endosulfan sulfate is considered to be comparable to that of its parent isomers. researchgate.net

| Fish Species | 96-hour LC₅₀ (µg/L) for Endosulfan Sulfate |

|---|---|

| Mosquitofish (Gambusia affinis) | 2.1 - 3.5 |

| Least Killifish (Heterandria formosa) | 2.1 - 3.5 (most sensitive) |

| Sailfin Molly (Poecilia latipinna) | 2.1 - 3.5 |

| Fathead Minnow (Pimephales promelas) | 2.1 - 3.5 |

Endosulfan sulfate has a high potential for bioaccumulation in the tissues of aquatic organisms. ospar.org Bioconcentration refers to the accumulation of a chemical from the water, while bioaccumulation includes all routes of exposure, including food. The bioconcentration factor (BCF) is a key measure of this potential. For fish, reported BCF values for endosulfan (including its metabolites) range from approximately 20 to 11,600 L/kg wet weight. researchgate.net High-quality studies suggest a BCF range of 1,000 to 3,000 for fish. researchgate.net In invertebrates, the bioconcentration of endosulfan appears to be lower than in fish, with BCFs ranging from about 20 to 600 L/kg wet weight. pops.int The depuration, or elimination, of endosulfan and endosulfan sulfate from fish tissues is relatively rapid, with half-lives reported to be between 2 and 6 days. researchgate.netpops.int

| Organism Type | Species Example | Bioconcentration Factor (BCF) Range (L/kg wet wt.) |

|---|---|---|

| Fish | Sheepshead Minnow, Striped Mullet | 1,000 - 3,000 |

| Invertebrates | Blue Mussel, Grass Shrimp, Oyster | 20 - 600 |

Impacts on Invertebrate Species (e.g., Homarus americanus larvae)

Ecotoxicological Effects on Terrestrial and Plant Organisms

The impact of endosulfan sulfate extends to terrestrial ecosystems, affecting soil organisms and plants. Its persistence in soil contributes to the long-term exposure of these organisms. mdpi.com

Research on the earthworm Eisenia foetida has shown that endosulfan and its sulfate metabolite can induce metabolic perturbations and are neurotoxic. researchgate.net Studies have indicated that exposure to endosulfan sulfate can lead to fluctuations in metabolites related to the glutamine/GABA-glutamate cycle and spermidine, suggesting a neurotoxic and apoptotic mode of action. researchgate.net Furthermore, a decrease in spermine (B22157) concentration has been observed, which may indicate genetic toxicity. researchgate.net

In plants, the effects of endosulfan sulfate can vary depending on the species and the concentration of the chemical in the soil. One study found that endosulfan sulfate had no significant effect on the fresh and dry weight of sweet corn, cucumber, and cowpea. jeb.co.in However, at certain concentrations, it was observed to increase the fresh and dry weight of waxy corn, while the highest tested concentration led to a decrease in the fresh weight of water morning glory. jeb.co.in Another study noted that endosulfan sulfate could potentially disrupt plant hormone levels. jeb.co.in At the tissue level, it has been shown to decrease the number of vascular bundles in the shoots of some plants. jeb.co.in

Uptake and Translocation in Plants

Research has demonstrated that endosulfan and its more stable metabolite, endosulfan sulfate, can be taken up by plants from contaminated soil and translocated to different plant tissues. The persistence of endosulfan sulfate, with a half-life of approximately 100 days in soil, makes its uptake by crops a significant concern. nih.gov

In a study involving cucumbers grown in soil treated with endosulfan, the uptake of endosulfan sulfate was observed to be dynamic. nih.gov After 15 days of growth in one treatment group, the uptake rate of endosulfan sulfate was 4.6% of the total amount of the metabolite produced in the soil, which slightly decreased to 4.1% after 30 days. nih.gov In a higher concentration treatment, 3.3% of the produced endosulfan sulfate was absorbed by the plants after 15 days, increasing to 4.6% by the end of 30 days. nih.gov This indicates that the metabolite is readily absorbed by the plant's root system. nih.gov

Once absorbed, the distribution of endosulfan residues, including the sulfate form, is not uniform throughout the plant. Studies have consistently found that the highest concentration of these residues is located in the roots. nih.gov The translocation from the roots to the aerial parts of the plant, such as stems and leaves, occurs but results in lower concentrations in these tissues compared to the roots. nih.gov The rate of uptake and the total amount of absorbed residues can be influenced by the initial concentration in the soil, with higher soil concentrations generally leading to greater uptake by the plant. nih.gov

Uptake of Endosulfan Sulfate in Cucumber Plants

Data from indoor pot experiments showing the percentage of produced endosulfan sulfate absorbed by cucumber plants over time from soil treated with endosulfan.

| Soil Treatment Concentration (mg/kg) | Time Point | Uptake Rate of Endosulfan Sulfate (%) |

|---|---|---|

| 20 mg/kg | 15 Days | 4.6% |

| 20 mg/kg | 30 Days | 4.1% |

| 40 mg/kg | 15 Days | 3.3% |

| 40 mg/kg | 30 Days | 4.6% |

Impacts on Terrestrial Invertebrates (e.g., honey bees, earthworms)

Endosulfan and its metabolites have significant detrimental effects on non-target terrestrial invertebrates, including crucial ecosystem engineers like earthworms and essential pollinators like honey bees.

For the earthworm species Eisenia fetida, exposure to endosulfan in soil leads to significant growth inhibition, which is positively correlated with the dose of the pesticide. nih.gov Beyond individual growth, endosulfan inflicts damage at a cellular level. Marked abnormalities have been observed in the nuclei, microvilli, and cuticles of stomach and skin cells in exposed earthworms. nih.gov This damage to the ultrastructure of tissues, such as the stomach microvilli and the skin's cuticle, increases with both the duration and dose of exposure and can serve as a sensitive bio-indicator of endosulfan pollution. nih.gov

Honey bees (Apis species) are also severely impacted. Following the application of endosulfan, honey bees have shown acute symptoms of poisoning, leading to mass die-offs. panna.orgbeekeepingforum.co.uk This has resulted in observable declines in honey bee populations in agricultural areas where the pesticide was used. panna.org The consequences extend beyond the bees themselves, with corresponding declines in fruit yields and drastic reductions in honey production reported by beekeepers, reflecting the critical role of these insects as pollinators. panna.orgbeekeepingforum.co.uk

Oxidative Stress Responses

A key mechanism behind the toxicity of endosulfan in terrestrial invertebrates is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.

In the earthworm Eisenia fetida, exposure to endosulfan-contaminated soil has been shown to cause significant oxidative stress. scialert.net This is evidenced by elevated levels of malondialdehyde, a key indicator of lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. scialert.net In response to this chemical stress, the earthworms exhibit an activation of their antioxidant defense systems, with significantly increased activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). scialert.net

Similarly, in honey bees (Apis dorsata and A. cerana) from areas with high endosulfan use, SOD and CAT levels were found to be higher than in bees from regions with lower pesticide density. researchgate.net This elevation in antioxidant enzyme activity is a physiological response to counteract the increased production of ROS induced by pesticide exposure. researchgate.net The most important antioxidant enzymes identified in honey bees for combating this stress include glutathione S-transferase (GST), glutathione peroxidase (GPX), catalase (CAT), and superoxide dismutase (SOD). dergipark.org.tr

Immunological and Behavioral Changes

Exposure to endosulfan and its metabolites can lead to significant immunological and behavioral changes in terrestrial invertebrates.

In honey bees, sublethal exposure to endosulfan has been observed to cause distinct behavioral abnormalities. Poisoned bees exhibit decreased aggressiveness and an inability to navigate correctly, often being unable to direct their flight back to the hive entrance. beekeepingforum.co.uk Paralysis is another symptom, with affected bees seen crawling on nearby objects. beekeepingforum.co.uk These neurotoxic effects disrupt essential colony functions like foraging and brood-rearing, ultimately contributing to population decline. beekeepingforum.co.uk Furthermore, studies on pesticide mixtures that include endosulfan have demonstrated reduced learning performance in bees, which is critical for successful foraging. researchgate.net

For earthworms, a primary behavioral response to chemical contaminants in the soil is avoidance. researchgate.net While not always observed with neurotoxic pesticides—as they may impair the sensory ability to detect the threat—avoidance behavior is a key defense mechanism. nih.gov The presence of pesticides can render the soil habitat unsuitable, forcing earthworms to migrate, which has significant consequences for soil structure and function. mdpi.com While direct immunological studies on endosulfan in invertebrates are limited, research on other pesticides has shown that the oxidative stress induced by chemical exposure can lead to the inhibition of the immune system in earthworms. researcher.life In honey bees, various stressors, including pesticides, are known to negatively affect their innate immune system, which comprises physical barriers as well as cellular and humoral responses. nih.gov

Genotoxic and Biochemical Effects in Non-Mammalian Models

DNA Damage and Chromosomal Aberrations

Endosulfan and its metabolites, including endosulfan sulfate, have been shown to possess genotoxic properties, causing damage to the genetic material of non-mammalian organisms. The induction of reactive oxygen species (ROS) is a key mechanism through which this damage occurs, leading to DNA double-strand breaks. nih.gov

The Comet assay, a technique used to detect DNA damage in individual cells, has been employed to demonstrate the genotoxic effects of endosulfan in the earthworm Eisenia foetida. bohrium.comnih.gov Studies have shown that endosulfan induces DNA damage in the nuclei of earthworm cells in a manner that is dependent on both the concentration and the duration of exposure. bohrium.comnih.gov This demonstrates that the genetic material of these important soil invertebrates is vulnerable to the effects of this pesticide.

In aquatic non-mammalian models, such as the zebrafish (Danio rerio), both endosulfan I and endosulfan sulfate have been identified as developmentally neurotoxic. nih.gov Exposure to these compounds during embryonic development led to various abnormalities, with the most sensitive endpoint being an abnormal response to touch. nih.gov While this study focused on developmental neurotoxicity, the underlying cellular stress and damage mechanisms are often linked to genotoxicity. The generation of ROS by endosulfan can lead to oxidative DNA damage, which, if not properly repaired, can result in irreversible genomic damage, including chromosomal aberrations and mutations. nih.govunisi.it

Genotoxicity of Endosulfan in the Earthworm Eisenia foetida

Summary of findings from a study using the Comet assay to measure DNA damage.

| Organism | Compound | Assay | Observed Effect | Influencing Factors |

|---|---|---|---|---|

| Earthworm (Eisenia foetida) | Endosulfan | Comet Assay | Induced DNA Damage in Nuclei | Concentration and Time of Exposure |

Enzyme Activity Alterations (e.g., antioxidant enzymes, biotransformation enzymes)

Exposure to endosulfan and its sulfate metabolite leads to significant alterations in the activity of various enzymes in non-mammalian organisms, particularly those involved in antioxidant defense and biotransformation.

As a response to oxidative stress, organisms upregulate antioxidant enzymes. In earthworms (Eisenia fetida) exposed to endosulfan, the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) were significantly enhanced in a time-dependent manner. scialert.net Similarly, biotransformation enzymes, which are involved in metabolizing foreign compounds, are also affected. The activity of glutathione S-transferase (GST) and DT-diaphorase was elevated in these earthworms, reflecting an adaptive defense mechanism to counteract the toxicity of the pesticide. scialert.net

In aquatic models, endosulfan has been shown to act as an inhibitor of Ca2+, Mg2+ ATPase enzymes, which are crucial for nerve impulse transmission. wikipedia.org In zebrafish embryos, exposure to endosulfan sulfate disrupted normal development, suggesting interference with critical enzymatic and signaling pathways. nih.gov

Furthermore, microorganisms present in the environment or in the gut of other organisms possess enzymes capable of degrading endosulfan. A bacterial strain of Rhodococcus isolated from the gut of an earthworm was found to use endosulfan as a carbon source, degrading it without producing the persistent endosulfan sulfate metabolite. nih.gov This highlights the role of microbial biotransformation enzymes in the environmental fate of the compound.

Comparative and Synergistic Ecotoxicity with Coexisting Contaminants

Endosulfan sulfate, a major and persistent degradation product of the organochlorine insecticide endosulfan, rarely exists in isolation in the environment. Agricultural and industrial activities often lead to the presence of a complex mixture of contaminants in soil and water ecosystems. Consequently, the ecotoxicological assessment of endosulfan sulfate must consider its interactions with other coexisting pollutants, which can lead to synergistic (greater than additive) or antagonistic (less than additive) effects. Research into these interactions is crucial for a realistic understanding of the environmental risks posed by this compound.

The toxicity of endosulfan sulfate is considered to be comparable to its parent isomers, α-endosulfan and β-endosulfan. pops.intcseindia.org When assessing the total risk, regulatory bodies and researchers often consider the combined residues of all three compounds. pops.int Studies have demonstrated that the interactions between endosulfan and other common pesticides, such as chlorpyrifos (B1668852) and cypermethrin (B145020), can vary significantly depending on the species, the developmental stage, the specific endpoints being measured, and the concentrations of the contaminants. nih.govnih.gov

Research Findings on Mixture Toxicity

Amphibians:

Studies on amphibians have highlighted the potentiation of toxic effects when endosulfan is present with other pesticides. For instance, research on Pacific treefrog (Pseudacris regilla) tadpoles revealed that the combination of endosulfan and chlorpyrifos led to a significant increase in the incidence of axial malformations. nih.gov While chlorpyrifos alone did not cause a notable increase in malformations, its presence with endosulfan resulted in malformations in a high percentage of tadpoles. nih.gov Interestingly, at certain concentrations, chlorpyrifos appeared to have an antagonistic effect on the lethality of endosulfan, improving the survival and growth of the tadpoles compared to exposure to endosulfan alone. nih.gov

In another study involving the South American toad (Rhinella arenarum), the mixture of endosulfan and cypermethrin exhibited different types of interactions depending on the duration of exposure and the developmental stage. nih.gov For embryos, the interaction was antagonistic at acute and intermediate exposure times, but became synergistic with chronic exposure. nih.gov For larvae, the effect was additive at shorter exposures and synergistic under chronic conditions. nih.gov This highlights the complexity of predicting the outcomes of chemical mixtures in the environment.

Fish:

The impact of endosulfan in combination with other contaminants has also been investigated in fish, revealing a range of biochemical and physiological disruptions. A study on two cyprinid fish species, Catla catla and Labeo rohita, exposed to a mixture of endosulfan and chlorpyrifos, showed significant alterations in antioxidant enzyme activities in various tissues, including the liver, brain, kidney, and gills. researcherslinks.com The mixture also induced genotoxic effects, causing DNA damage and nuclear abnormalities in the red blood cells of the fish. researcherslinks.com The metabolites of endosulfan are noted to be more persistent and toxic than the parent compound. researcherslinks.com

Research on zebrafish (Danio rerio) embryos and larvae has shown that endosulfan sulfate is developmentally neurotoxic, with the most sensitive endpoint being an abnormal response to touch. nih.gov While this study focused on the individual toxicity of endosulfan I and endosulfan sulfate, it provides crucial baseline data for understanding how these compounds might interact with other neurotoxic contaminants.

Invertebrates:

The ecotoxicity of pesticide mixtures has also been assessed in aquatic invertebrates. A study on Ceriodaphnia dubia investigated the acute toxicity of mixtures of chlorpyrifos, profenofos, and endosulfan. researchgate.net Such studies are essential for understanding the broader ecological impact, as invertebrates form a critical part of aquatic food webs.

The following tables summarize the key findings from studies on the comparative and synergistic ecotoxicity of endosulfan and its sulfate metabolite with other contaminants.

Table 1: Synergistic and Antagonistic Effects of Endosulfan Mixtures on Amphibians

| Organism | Co-contaminant | Observed Effects | Interaction Type |

| Pacific treefrog (Pseudacris regilla) tadpoles | Chlorpyrifos | Increased incidence of axial malformations. nih.gov | Synergistic |

| Pacific treefrog (Pseudacris regilla) tadpoles | Chlorpyrifos | Inhibition of endosulfan's negative effects on growth and survival at certain concentrations. nih.gov | Antagonistic |

| South American toad (Rhinella arenarum) embryos | Cypermethrin | Increased toxicity with chronic exposure. nih.gov | Synergistic (chronic) |

| South American toad (Rhinella arenarum) embryos | Cypermethrin | Decreased toxicity with acute and intermediate exposure. nih.gov | Antagonistic (acute) |

| South American toad (Rhinella arenarum) larvae | Cypermethrin | Increased toxicity with chronic exposure. nih.gov | Synergistic (chronic) |

| South American toad (Rhinella arenarum) larvae | Cypermethrin | Additive toxicity with acute and intermediate exposure. nih.gov | Additive (acute) |

Table 2: Ecotoxicological Effects of Endosulfan Mixtures on Fish

| Organism | Co-contaminant | Observed Effects |

| Catla catla and Labeo rohita | Chlorpyrifos | Alteration of antioxidant enzyme activities in multiple tissues. researcherslinks.com |

| Catla catla and Labeo rohita | Chlorpyrifos | Induction of DNA damage and nuclear abnormalities in red blood cells. researcherslinks.com |

| Rat Liver (in vitro) | Chlorpyrifos | Increased lipid peroxidation. researchgate.net |

Table 3: Comparative Acute Toxicity of Endosulfan Sulfate in Freshwater Fish

| Species | 96-hour LC₅₀ (μg/L) |

| Mosquitofish (Gambusia affinis) | 2.1 - 3.5 |

| Least killifish (Heterandria formosa) | 2.1 - 3.5 |

| Sailfin mollies (Poecilia latipinna) | 2.1 - 3.5 |

| Fathead minnows (Pimephales promelas) | 2.1 - 3.5 |

Data for this table was sourced from a study by Carriger et al. (2011), as cited in other research. researchgate.net

Regulatory Science and Environmental Monitoring Research of Endosulfan Sulfate

Global Environmental Occurrence and Trends in Various Compartments

Endosulfan (B1671282) sulfate (B86663) is ubiquitously found in various environmental compartments across the globe, a testament to its persistence and the long-range environmental transport of its parent compound, endosulfan. pan-europe.info Monitoring studies frequently measure the sum of endosulfan's two isomers (α- and β-endosulfan) and endosulfan sulfate to assess the total environmental burden.

Endosulfan and its sulfate metabolite can be transported over long distances in the atmosphere, leading to their detection in remote areas far from their points of application. amap.noresearchgate.net Endosulfan is considered one of the most abundant organochlorine pesticides in the global atmosphere. amap.noresearchgate.net While atmospheric data for endosulfan sulfate is less extensive compared to its parent isomers, it has been detected in the air, often in conjunction with α- and β-endosulfan. amap.noresearchgate.net

For instance, a study in the South Florida agricultural area detected endosulfan sulfate in atmospheric samples, with concentrations influenced by seasonal agricultural activities. In rainwater samples from an agricultural watershed, endosulfan sulfate was detected with an average concentration of 4.1 ng/L and a range of 0.98–14 ng/L. nih.gov The total wet deposition rate for endosulfan sulfate was estimated at 0.5±0.06 kg/year . nih.gov

Atmospheric Concentrations of Endosulfan Sulfate

| Location | Matrix | Average Concentration (ng/L) | Concentration Range (ng/L) | Detection Rate (%) |

|---|---|---|---|---|

| Agricultural Watershed | Rainwater | 4.1 | 0.98–14 | 8.5 |

Endosulfan sulfate is frequently detected in surface waters, particularly in agricultural regions. nih.govwho.int Runoff from treated fields is a primary pathway for the contamination of rivers, lakes, and streams. cdc.gov In South Florida, a region with significant agricultural activity, endosulfan sulfate was found in 91% of surface water samples from canals, with concentrations reaching up to 28 ng/L. nih.gov

Groundwater contamination is less frequent due to the compound's tendency to adsorb to soil particles. cdc.gov However, its presence has been noted in some groundwater samples, indicating the potential for leaching under certain conditions. who.int Endosulfan sulfate has also been detected in rainwater, confirming its atmospheric transport and subsequent deposition into aquatic systems. nih.gov For example, in rainwater samples collected in an agricultural area, endosulfan sulfate was detected at an average concentration of 4.1 ng/L. nih.gov

Concentrations of Endosulfan Sulfate in Water Bodies

| Location | Water Body Type | Concentration Range | Detection Rate (%) |

|---|---|---|---|

| South Florida, USA | Canal Surface Water | 0.22 to 28 ng/L | 91 |

| Agricultural Watershed, USA | Rainwater | 0.98 to 14 ng/L | 8.5 |

| Yosemite National Park, USA | Snow | 0.06 to 1.5 ng/L | 85 |

Endosulfan sulfate is the major and most persistent degradation product of endosulfan in soil. who.intcdc.gov It exhibits strong binding to soil organic matter, which limits its mobility but contributes to its long-term persistence in the terrestrial environment. cdc.gov Soil residue studies have shown that endosulfan sulfate levels can remain elevated long after the initial application of endosulfan. nepc.gov.au